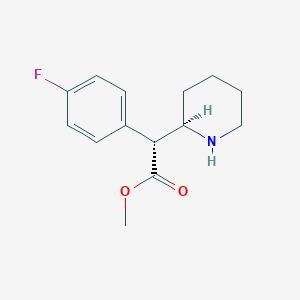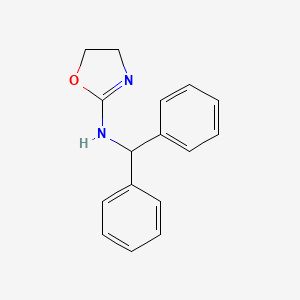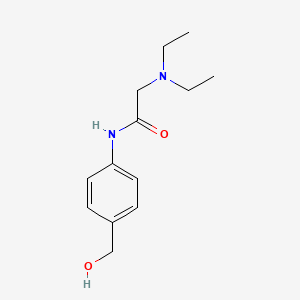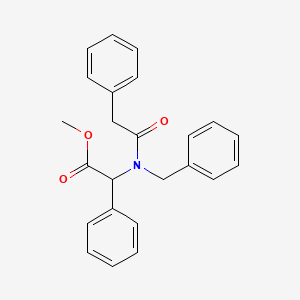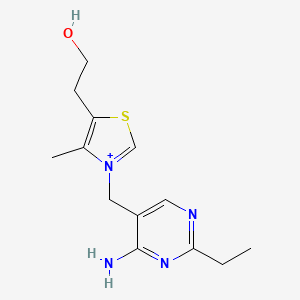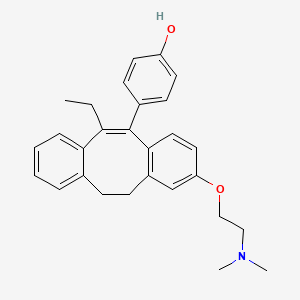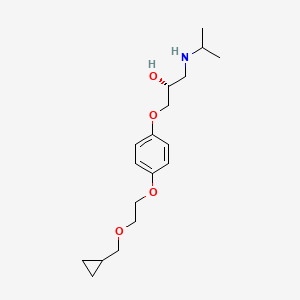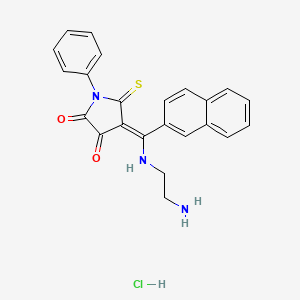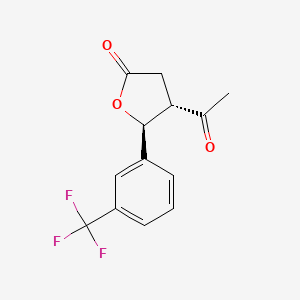
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furanone ring, which is a five-membered lactone, and a trifluoromethyl group attached to a phenyl ring. The (E)-configuration indicates the specific geometric isomer of the compound.
Vorbereitungsmethoden
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- involves several steps, typically starting with the preparation of the furanone ring followed by the introduction of the acetyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form dihydrofuranone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The furanone ring can interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other furanone derivatives and trifluoromethyl-substituted aromatic compounds. Compared to these compounds, 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- is unique due to its specific combination of functional groups and geometric configuration. This uniqueness contributes to its distinct chemical and biological properties.
Some similar compounds include:
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(trifluoromethyl)phenyl
These compounds share structural similarities but differ in their specific functional groups and configurations, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
88220-92-2 |
|---|---|
Molekularformel |
C13H11F3O3 |
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
(4S,5S)-4-acetyl-5-[3-(trifluoromethyl)phenyl]oxolan-2-one |
InChI |
InChI=1S/C13H11F3O3/c1-7(17)10-6-11(18)19-12(10)8-3-2-4-9(5-8)13(14,15)16/h2-5,10,12H,6H2,1H3/t10-,12-/m1/s1 |
InChI-Schlüssel |
ADKAGOBKFIZRIC-ZYHUDNBSSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


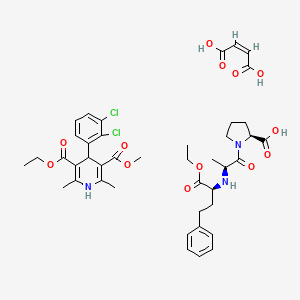
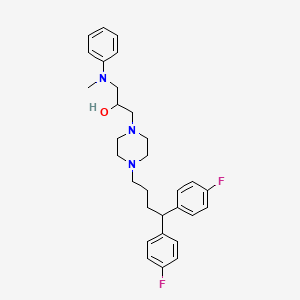
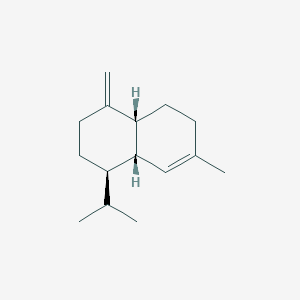
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
